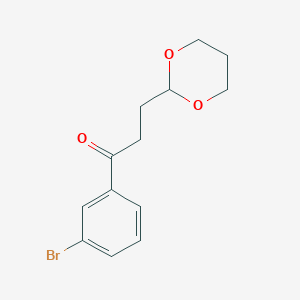

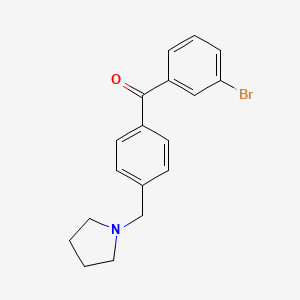

3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogens in regioselective synthesis . Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines, indicating the potential for biocatalysis in the synthesis of brominated compounds . The total synthesis of a naturally occurring dibrominated compound has been achieved starting from a brominated phenylmethanol, showcasing the stepwise approach to complex brominated structures .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as indicated by the synthesis of 1,3,2-dioxaphosphorinane derivatives, where the bromo substituents and other functional groups adopt specific orientations in the crystal structure . This suggests that the molecular structure of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone would also be influenced by the presence of the bromo group and the dioxane ring.

Chemical Reactions Analysis

Brominated compounds are versatile in chemical reactions. The diene products from the gold-catalyzed synthesis participate in Diels-Alder and cross-coupling reactions . Similarly, the bromophenols synthesized from benzoic acids are involved in various bioanalytical assays, indicating their reactivity . This implies that 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone could also participate in a range of chemical reactions due to the presence of the bromo group and the ketone functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. For example, the antioxidant properties of diphenylmethane derivative bromophenols have been studied, showing effective antioxidant power . Additionally, novel bromophenols with acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase inhibitory actions have been synthesized, indicating the potential biological activities of brominated compounds . These studies suggest that 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone may also exhibit unique physical and chemical properties, such as antioxidant activity or enzyme inhibition.

Aplicaciones Científicas De Investigación

-

Pharmaceutical Applications

-

Synthesis of Cyclic Carbonates

- Field : Organic Chemistry

- Application : The compound could potentially be used in the synthesis of cyclic carbonates from homoallylic carbonic acid esters .

- Results : The outcomes of such synthesis processes would likely be cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones .

-

Synthesis of Ketone Adducts

-

Material Sciences

-

Natural Product Research

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLLIUUWESDHTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645910 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone | |

CAS RN |

898785-68-7 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)